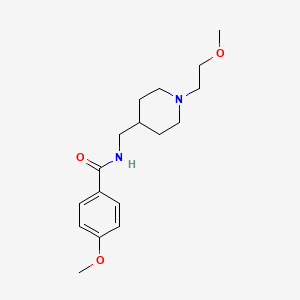
(3-(苄氧基)苯基)(4-(苯磺酰基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a phenylsulfonyl group
科学研究应用
(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of the compound (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of intrinsic kinase activity, and activation of signal transduction pathways involved in cell proliferation and survival .
Mode of Action
The compound inhibits EGFR kinase, thereby blocking the signal transduction pathways that lead to cell proliferation and survival . This inhibition is achieved by the compound binding to the ATP-binding site of the EGFR kinase, preventing ATP from binding and thus stopping the phosphorylation process that would activate the downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR kinase by the compound affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR kinase, the compound prevents the activation of this pathway, leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
It is known that the compound has potent antiproliferative effects against various cancer cell lines, suggesting that it has good bioavailability .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in cell death in cells that overexpress EGFR kinase . This makes the compound a potential therapeutic agent for cancers that are characterized by EGFR overexpression, such as non-small cell lung cancer, colon cancer, and breast cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can influence the compound’s binding to EGFR kinase, potentially affecting its efficacy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate through the reaction of benzyl alcohol with phenol in the presence of a suitable catalyst.
Formation of the Piperidine Intermediate: The next step involves the synthesis of the piperidine intermediate by reacting piperidine with a phenylsulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the piperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the efficiency of each step.
化学反应分析
Types of Reactions
(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Phenylthiol derivative.
Substitution: Various substituted benzyloxy derivatives.
相似化合物的比较
Similar Compounds
(3-(Methoxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of a benzyloxy group.
(3-(Ethoxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but with an ethoxy group instead of a benzyloxy group.
(3-(Hydroxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which can provide distinct chemical reactivity and biological activity compared to its analogs. The benzyloxy group offers unique steric and electronic properties that can influence the compound’s interactions with molecular targets.
属性
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4S/c27-25(21-10-7-11-22(18-21)30-19-20-8-3-1-4-9-20)26-16-14-24(15-17-26)31(28,29)23-12-5-2-6-13-23/h1-13,18,24H,14-17,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGSIBLPXUMKAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide](/img/structure/B2399770.png)

![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)



![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)


![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)


